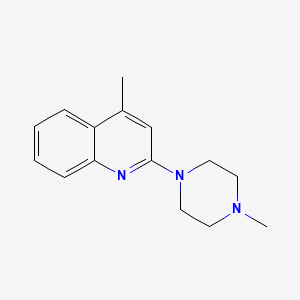

4-Methyl-2-(4-methylpiperazin-1-yl)quinoline

Description

Properties

IUPAC Name |

4-methyl-2-(4-methylpiperazin-1-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-12-11-15(18-9-7-17(2)8-10-18)16-14-6-4-3-5-13(12)14/h3-6,11H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJPYTKAMYVLFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353643 | |

| Record name | 4-methyl-2-(4-methylpiperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666590 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100949-89-1 | |

| Record name | 4-methyl-2-(4-methylpiperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Synthetic Route Using 1-Chloroformyl-4-methylpiperazine Hydrochloride

One of the most documented and efficient methods involves the reaction of 1-chloroformyl-4-methylpiperazine hydrochloride with N-methylpiperazine in the presence of a base such as triethylamine, followed by aqueous work-up and purification. Although this method is described for the synthesis of di(4-methylpiperazin-1-yl) methanone, the principles and conditions are adaptable to the preparation of 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline derivatives by substitution on the quinoline ring.

-

- Dissolve 1-chloroformyl-4-methylpiperazine hydrochloride in an organic solvent such as tetrahydrofuran, dichloromethane, or acetonitrile.

- Add triethylamine as a base to neutralize the hydrochloride and facilitate the reaction.

- Slowly add N-methylpiperazine dropwise under stirring at room temperature.

- Allow the reaction to proceed for 2–6 hours until completion, monitored by thin-layer chromatography (TLC).

-

- Pour the reaction mixture into water to quench.

- Extract the aqueous phase with an organic solvent (preferably dichloromethane or ethyl acetate).

- Wash the combined organic layers with saturated brine to remove residual water and impurities.

-

- Dry the organic phase over anhydrous sodium sulfate.

- Filter to remove drying agent.

- Concentrate by rotary evaporation.

- Purify the crude product by recrystallization or silica gel column chromatography using solvent mixtures such as dichloromethane:methanol.

-

- Spin-dry the purified product to obtain a high-purity compound.

- Typical yields exceed 90% with purity above 94%.

Reaction Conditions and Ratios:

| Parameter | Value/Range |

|---|---|

| Organic solvent (step 1) | Tetrahydrofuran, dichloromethane, acetonitrile (4-6 mL/g) |

| Organic solvent (step 2) | Dichloromethane or ethyl acetate (8-12 mL/g preferred) |

| Molar ratio (1-chloroformyl-4-methylpiperazine hydrochloride : N-methylpiperazine) | 1 : 1.1–1.3 |

| Molar ratio (1-chloroformyl-4-methylpiperazine hydrochloride : triethylamine) | 1 : 1.4–1.6 |

| Reaction temperature | Room temperature (10–30°C) |

| Reaction time | 2–6 hours |

| Purity of final product | >94% |

| Yield | >90% |

Advantages of This Method

- Safety and Environmental Impact: Avoids use of hazardous reagents like phosgene, strong bases (KOH), and chloroform.

- Simplicity: Straightforward reaction with simple aqueous quenching and extraction.

- Efficiency: High yield and purity with relatively short reaction times.

- Scalability: Uses inexpensive and readily available starting materials.

Alternative Synthetic Approaches

While the above method is the most direct for the piperazine-substituted quinoline derivatives, related synthetic routes for similar compounds involve:

- Nucleophilic substitution on halogenated quinolines: Reacting 2-chloro-4-methylquinoline with 4-methylpiperazine under reflux in polar aprotic solvents.

- Reductive amination or coupling reactions: Using quinoline aldehydes or ketones and piperazine derivatives under reducing conditions or with coupling agents.

However, detailed experimental data and yields for these alternative methods specific to this compound are less documented in publicly available sources.

Summary Table of Preparation Method

| Step | Operation | Conditions/Details | Outcome |

|---|---|---|---|

| 1 | Dissolution and reaction | 1-chloroformyl-4-methylpiperazine hydrochloride in THF/DCM/ACN + triethylamine + N-methylpiperazine, room temp, 3h | Formation of reaction solution |

| 2 | Quenching | Pour into water, stir, remove organic solvent by evaporation | Aqueous phase containing product |

| 3 | Extraction | Extract aqueous phase with dichloromethane (2x), wash with brine | Organic phase with crude product |

| 4 | Drying and filtration | Dry over anhydrous sodium sulfate, filter | Dry organic solution |

| 5 | Concentration and purification | Rotary evaporation, recrystallization or column chromatography | Pure this compound |

| 6 | Drying | Spin-dry mother liquor | Final solid product |

Research Findings and Analytical Data

- Mass spectrometry (ESI+) confirms molecular ion peaks consistent with the target compound.

- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ^1H NMR in DMSO-d6) validates the chemical structure and purity.

- Purification by silica gel chromatography with dichloromethane/methanol mixtures enhances product purity to >94%.

- The reaction avoids harsh reagents and conditions, making it suitable for pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Antihistaminic Properties

4-Methyl-2-(4-methylpiperazin-1-yl)quinoline has been identified as an effective antagonist for histamine receptors. This property indicates its potential in developing antihistamines for allergic reactions and other histamine-related conditions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against certain cancer cell lines. Studies have shown its effectiveness in inhibiting cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics .

Case Study 1: Antihistaminic Activity

A study demonstrated that derivatives of quinoline with piperazine substitutions exhibited significant antihistaminic activity. The binding affinity to histamine receptors was evaluated using various assays, indicating that modifications at the quinoline ring could enhance efficacy against allergic responses .

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines revealed that this compound effectively inhibited cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting its potential as a lead compound in anticancer drug development .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Implications

- Antibacterial Applications : Brominated derivatives (e.g., 6,8-dibromo compound) show promise against Gram-positive pathogens, with MIC values <5 µg/mL .

- Anti-inflammatory Mechanisms : 7-Chloro derivatives reduce edema in rodent models by 40–60% via COX-2 inhibition .

Biological Activity

4-Methyl-2-(4-methylpiperazin-1-yl)quinoline is a synthetic organic compound that has garnered attention for its significant biological activities, particularly in pharmacology. This compound features a quinoline backbone with a piperazine moiety, which contributes to its unique pharmacological properties. Its molecular formula is C15H18N2, with a molecular weight of approximately 246.32 g/mol. The compound is primarily studied for its potential applications in treating various conditions, including allergies, cancer, and inflammatory diseases.

Antihistaminic Properties

Research indicates that this compound acts as an antagonist for histamine receptors. This property suggests its potential use in managing conditions related to histamine dysregulation, such as allergies and gastric acid disorders. The compound's ability to inhibit histamine receptor activity has been demonstrated through various in vitro studies, indicating a promising avenue for therapeutic applications.

Anticancer Activity

Several studies have reported the anticancer properties of this compound against specific cancer cell lines. For instance, it has shown effectiveness against various human cancer cell lines, indicating its potential as an anticancer agent. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as well as the inhibition of tumor growth through modulation of signaling pathways involved in cell proliferation .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 5.0 | Induction of apoptosis |

| NCI-H460 | 8.0 | Inhibition of cell proliferation |

| SF-268 | 12.0 | Modulation of signaling pathways |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which may be attributed to its ability to inhibit certain inflammatory mediators. Research has shown that it can suppress the activation of NF-kB and reduce the production of pro-inflammatory cytokines . This activity suggests that this compound could be beneficial in treating inflammatory diseases.

Mechanistic Insights

The biological activities of this compound are closely linked to its structural features. The piperazine ring enhances its binding affinity to various receptors, including histamine receptors and other targets involved in cancer progression and inflammation . Interaction studies have revealed that this compound can influence multiple signaling pathways, making it a versatile candidate for drug development.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

- Histamine Receptor Antagonism : A study demonstrated that the compound effectively inhibited histamine-induced bronchoconstriction in animal models, suggesting its potential application in asthma management.

- Cancer Cell Line Studies : In vitro studies indicated that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, supporting its role as a potential anticancer agent .

- Inflammation Models : In models of acute inflammation, administration of this compound led to a marked decrease in edema and inflammatory markers, reinforcing its anti-inflammatory potential .

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution. For example, 4-chloro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline reacts with 1-methylpiperazine in dimethylformamide (DMF) at 90°C for 5 h, using potassium carbonate as a base. The crude product is purified via recrystallization in ethanol, yielding colorless blocks (77.58% yield) . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (1:1.1 for amine:substrate), and temperature control to minimize side reactions.

Q. How is the compound structurally characterized in academic research?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. The quinoline core and piperazine ring adopt planar and chair conformations, respectively, with dihedral angles between rings (e.g., 56.61° between quinoline and piperazine) determined using SHELXL refinement . Complementary techniques include:

Q. What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

- TRPC4/5 inhibition : Fluorescence-based Ca²⁺ flux assays (IC₅₀ = 0.96–2.6 µM) and electrophysiological patch-clamp studies (selectivity: 19-fold over TRPC6) .

- Anti-inflammatory screening : Nitric oxide (NO) inhibition in LPS-activated macrophages, with dose-response curves (e.g., 10–100 µM) .

- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/-negative strains .

Advanced Research Questions

Q. How do researchers analyze molecular conformation and packing in crystallographic studies?

Methodological Answer:

- Puckering parameters : For the piperazine ring, calculate Cremer-Pople parameters (e.g., Q = 0.586 Å, Θ = 4.2°) .

- Hydrogen bonding networks : Identify intramolecular (e.g., C21–H21A⋯O1) and intermolecular (e.g., C4–H4A⋯N4) interactions using Mercury software. Packing diagrams reveal 1D chains or 3D frameworks .

- Thermal ellipsoids : Assess atomic displacement parameters (ADPs) to confirm structural rigidity .

Q. How to conduct structure-activity relationship (SAR) studies for quinoline derivatives?

Methodological Answer:

- Core modifications : Introduce substituents at positions 2 (piperazine), 3 (oxadiazole), or 7 (CF₃) to modulate steric/electronic effects .

- Pharmacophore mapping : Overlay crystal structures (e.g., Protein Data Bank entries) to identify critical interactions (e.g., π-π stacking with TRPC4) .

- In silico tools : Use Swiss ADME for bioavailability predictions (e.g., logP = 3.2) and PASS for activity profiling (e.g., antimalarial probability = 0.712) .

Q. How to resolve contradictions in selectivity data across assays?

Methodological Answer:

- Orthogonal validation : Compare fluorescence (high-throughput) vs. electrophysiology (kinetic) assays for TRPC4 inhibition .

- Control experiments : Use TRPC3/6 knockout cell lines to confirm target specificity .

- Statistical analysis : Apply ANOVA to assess inter-assay variability (e.g., p < 0.05 for IC₅₀ differences) .

Q. What computational methods predict the compound’s pharmacokinetics and toxicity?

Methodological Answer:

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.